molecular formula C7H6F2N2O B15234258 1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one

1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one

Cat. No.: B15234258
M. Wt: 172.13 g/mol
InChI Key: HUOXSLMCASPABZ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-one (CAS: 1948237-05-5) is a fluorinated pyrimidine derivative with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol . The compound features a pyrimidine ring substituted with a difluoromethyl group at the 2-position and an acetyl group at the 5-position. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors and other bioactive molecules, where fluorination enhances metabolic stability and binding affinity .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C7H6F2N2O/c1-4(12)5-2-10-7(6(8)9)11-3-5/h2-3,6H,1H3

InChI Key

HUOXSLMCASPABZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one typically involves the reaction of difluoromethylpyrimidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-one with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) pKa (Predicted) Applications/Notes
1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-one C₇H₆F₂N₂O 172.13 2-(difluoromethyl), 5-acetyl Not reported Not reported Not reported Pharmaceutical intermediate
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-one C₇H₅F₃N₂O 190.12 2-(trifluoromethyl), 5-acetyl 167.6 1.349 -3.73 Higher lipophilicity; drug design
1-(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)ethan-1-one C₇H₆Cl₂N₂OS 249.11 4,6-dichloro, 2-(methylthio) Not reported Not reported Not reported Nucleophilic substitution reactions
1-(4-Methyl-2-phenylpyrimidin-5-yl)ethan-1-one C₁₃H₁₂N₂O 212.25 4-methyl, 2-phenyl Not reported Not reported Not reported Bromination studies
1-[2-(Furan-2-yl)pyrimidin-5-yl]ethan-1-one C₁₀H₈N₂O₂ 196.18 2-(furan-2-yl) Not reported Not reported Not reported Enhanced solubility via furan

Key Observations:

  • Electron-Withdrawing Effects : The trifluoromethyl analog (C₇H₅F₃N₂O) exhibits stronger electron-withdrawing effects than the difluoromethyl derivative, leading to a lower predicted pKa (-3.73) . This increases acidity and reactivity in nucleophilic environments.
  • Synthetic Utility : Chlorinated analogs (e.g., 4,6-dichloro derivatives) are prone to nucleophilic substitution, enabling further functionalization , whereas phenyl-substituted derivatives (e.g., 2-phenyl) may stabilize π-π interactions in target binding .

Challenges and Opportunities

  • Synthetic Challenges : Low yields (e.g., 17% for 4-fluoroindolin-1-yl derivatives ) suggest steric hindrance or electron-deficient pyrimidine rings complicate coupling reactions.
  • Property Optimization: The difluoromethyl group offers a compromise between the metabolic stability of trifluoromethyl and the synthetic accessibility of non-fluorinated analogs.

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